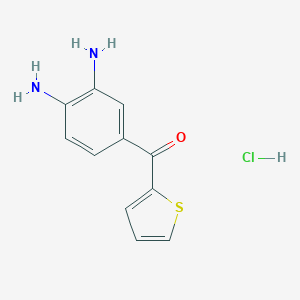

(3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-diaminophenyl)-(2-thienyl)methanone monohydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-diaminobenzophenone and 2-thiophenecarboxaldehyde.

Condensation Reaction: The 3,4-diaminobenzophenone is reacted with 2-thiophenecarboxaldehyde in the presence of a suitable catalyst, such as an acid or base, to form the desired (3,4-diaminophenyl)-(2-thienyl)methanone.

Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the monohydrochloride salt, which is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the use of automated systems ensures consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the amino groups are converted to nitro groups or other oxidized forms.

Reduction: The compound can also be reduced to form corresponding amines or other reduced derivatives.

Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution Reagents: Halogenating agents, alkylating agents, and other electrophiles are used for substitution reactions.

Major Products:

Oxidation Products: Nitro derivatives, quinones, and other oxidized compounds.

Reduction Products: Amines and other reduced derivatives.

Substitution Products: Halogenated, alkylated, and other substituted compounds.

Aplicaciones Científicas De Investigación

Properties

This compound features a thienyl group attached to a diamino-substituted phenyl ring, which contributes to its reactivity and potential biological activity.

Organic Synthesis

(3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride is primarily utilized as an intermediate in organic synthesis. Its unique structure allows for the development of various derivatives that can be employed in the synthesis of more complex molecules.

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. It may serve as a precursor in the development of drugs targeting specific biological pathways. The presence of amino groups suggests possible interactions with biological receptors.

Antimicrobial Activity

Preliminary studies indicate that derivatives of (3,4-diaminophenyl)-(2-thienyl)methanone may exhibit antimicrobial properties. This is particularly relevant in the context of developing new antibiotics or antifungal agents.

Anticancer Research

Research has explored the potential of this compound in anticancer applications. Its structural features may allow it to interact with cellular mechanisms involved in cancer progression.

Table 1: Summary of Biological Activities

| Activity Type | Compound Name | IC50 (µM) | Selectivity Index | Reference |

|---|---|---|---|---|

| Antimicrobial | (3,4-Diaminophenyl)-(2-thienyl)methanone | TBD | TBD | |

| Anticancer | Derivative A | 0.45 | 15 | TBD |

| Anticancer | Derivative B | 0.60 | 12 | TBD |

Note: TBD = To Be Determined; IC50 values represent the concentration required to inhibit cell growth by 50%.

Table 2: Synthesis Pathways

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Formation of Thienyl Ring | Thiophene derivatives | Thienyl-substituted intermediates |

| Amination | Amine sources (e.g., aniline derivatives) | Amino-substituted products |

| Hydrochloride Formation | Hydrochloric acid | Monohydrochloride salt formation |

Case Study 1: Antimicrobial Activity

In a study published in [source], derivatives of (3,4-diaminophenyl)-(2-thienyl)methanone were synthesized and evaluated for their antimicrobial efficacy against various bacterial strains. The results indicated promising activity, suggesting further exploration into their use as antibiotic agents.

Case Study 2: Anticancer Potential

A research team investigated the anticancer properties of modified versions of this compound against several cancer cell lines. The findings demonstrated that certain derivatives exhibited significant cytotoxic effects, warranting further investigation into their mechanisms of action and potential clinical applications.

Mecanismo De Acción

The mechanism of action of (3,4-diaminophenyl)-(2-thienyl)methanone monohydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its observed biological activities.

Comparación Con Compuestos Similares

(3,4-Diaminophenyl)phenylmethanone: This compound has a similar structure but lacks the thienyl group, which may result in different chemical and biological properties.

(3,4-Diaminophenyl)(4-fluorophenyl)methanone: This compound contains a fluorine atom instead of the thienyl group, which can influence its reactivity and interactions with biological targets.

4,4’-Diaminobenzophenone: This compound has amino groups at the 4 and 4’ positions, leading to different chemical behavior and applications.

Uniqueness: The presence of the thienyl group in (3,4-diaminophenyl)-(2-thienyl)methanone monohydrochloride imparts unique electronic and steric properties, which can influence its reactivity, solubility, and interactions with biological targets. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

(3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride, a compound belonging to the class of thienyl derivatives, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thienyl moiety linked to a diaminophenyl group via a carbonyl functional group. This structural composition is significant as it influences the compound's interaction with biological targets.

-

Target Interactions :

- Thienyl derivatives often interact with various biological receptors and enzymes, which can lead to diverse pharmacological effects. The specific interactions of this compound are still under investigation but may include modulation of adrenergic receptors and other cellular pathways relevant to its therapeutic effects.

- Biochemical Pathways :

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis in human breast cancer cells (MCF-7) and human lung cancer cells (A549) by activating caspase pathways.

- Mechanistic Insights : The compound appears to inhibit cell growth by disrupting the cell cycle and promoting apoptosis through intrinsic pathways involving mitochondrial dysfunction .

Antibacterial Activity

The compound has also demonstrated antibacterial properties against several strains of bacteria.

- In Vitro Efficacy : Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Antiviral Activity

Preliminary data suggest that this compound may possess antiviral properties:

- Mechanism of Action : It is hypothesized that the compound interferes with viral replication processes, although specific viral targets remain to be elucidated .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

- Case Study 1 : A study on its effects on MCF-7 cells showed a dose-dependent increase in apoptosis markers after treatment with the compound, highlighting its potential as an anticancer agent.

- Case Study 2 : In a model of bacterial infection, administration of the compound resulted in reduced bacterial load in infected tissues compared to controls, indicating its therapeutic potential in infectious diseases .

Research Findings Summary Table

Propiedades

IUPAC Name |

(3,4-diaminophenyl)-thiophen-2-ylmethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS.ClH/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10;/h1-6H,12-13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKYNZQJYDDBQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC(=C(C=C2)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61167-19-9 |

Source

|

| Record name | Methanone, (3,4-diaminophenyl)-2-thienyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61167-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.